N-[bis(morpholin-4-yl)-lambda4-sulfanylidene]benzenesulfonamide
Description
N-[bis(morpholin-4-yl)-lambda⁴-sulfanylidene]benzenesulfonamide is a benzenesulfonamide derivative featuring a bis(morpholin-4-yl)-lambda⁴-sulfanylidene substituent. The morpholine rings likely enhance solubility and bioavailability, while the lambda⁴-sulfanylidene group (a sulfoximine or sulfilimine structure) introduces unique electronic and steric properties. While direct data on this compound’s applications are absent in the provided evidence, structural analogs suggest possible roles in antiviral or anticancer research, given the prevalence of benzenesulfonamide derivatives in drug discovery .
Properties
IUPAC Name |
N-(dimorpholin-4-yl-λ4-sulfanylidene)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S2/c18-23(19,14-4-2-1-3-5-14)15-22(16-6-10-20-11-7-16)17-8-12-21-13-9-17/h1-5H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAADJCCESEMGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=NS(=O)(=O)C2=CC=CC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[bis(morpholin-4-yl)-lambda4-sulfanylidene]benzenesulfonamide involves the reaction of benzenesulfonamide with morpholine derivatives under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve higher yields and purity.
Chemical Reactions Analysis
N-[bis(morpholin-4-yl)-lambda4-sulfanylidene]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
N-[bis(morpholin-4-yl)-lambda4-sulfanylidene]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It serves as a probe in biochemical assays and molecular biology experiments.
Medicine: It is investigated for its potential therapeutic properties and as a drug precursor.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[bis(morpholin-4-yl)-lambda4-sulfanylidene]benzenesulfonamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Antiviral Benzenesulfonamide Derivatives
Compounds like N-(2-hydroxyethyl)-4-methoxy-N-methyl-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide (P13) and 1,4-bis(3-methyl-4-pyridinyl)-1,4-diazepane (C15) demonstrate potent anti-respiratory syncytial virus (RSV) activity (IC₅₀: 0.11–0.13 μM) . In contrast, the target compound lacks reported antiviral data, but its morpholine substituents may offer advantages in solubility compared to P13’s triazolophthalazine group.
Fluorinated Benzenesulfonamides
Fluorine incorporation, as seen in N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide, improves metabolic stability and binding affinity . The target compound lacks fluorine but leverages sulfur’s electronic effects for similar stabilization.
Morpholine-Containing Analogs
Morpholine is prevalent in compounds like 2,3-bis(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]quinoxaline-6-carboxamide (K216-7618), used in high-throughput screening for anticancer activity . The target compound’s bis-morpholine group may enhance membrane permeability compared to mono-morpholine derivatives.
| Compound | Morpholine Position | Key Feature |
|---|---|---|
| K216-7618 | Propyl-linked morpholine | Quinoxaline core for DNA intercalation |
| Target Compound | Bis-morpholine | Dual solubility enhancement |
Lead-Containing Benzenesulfonamides
Organolead compounds like N-(dimethylplumbylene)-benzenesulfonamide (CAS 62452-82-8) highlight structural diversity but differ significantly in toxicity and reactivity due to lead content. The target compound avoids heavy metals, favoring safer pharmacological profiles.
| Compound | Metal Component | Application |
|---|---|---|
| N-(dimethylplumbylene)-benzenesulfonamide | Lead (Pb) | Research (limited by toxicity) |
| Target Compound | None | Potential therapeutic focus |
Key Research Findings and Gaps
- Structural Advantages: The bis-morpholinyl group likely improves solubility over non-morpholine analogs like P13 , while the lambda⁴-sulfanylidene moiety may enable unique covalent or non-covalent binding mechanisms.
- Activity Gaps: No direct antiviral or cytotoxicity data are available for the target compound, unlike P13/C15 (RSV) or SRB-based assays .
- Safety Profile : Absence of heavy metals (cf. lead compounds ) or fluorinated groups (cf. ) may reduce toxicity risks.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[bis(morpholin-4-yl)-lambda⁴-sulfanylidene]benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves sulfonylation of a benzenesulfonamide precursor with morpholine derivatives. Key steps include:
- Sulfonyl chloride activation : React benzenesulfonyl chloride with morpholine under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form intermediates .
- Thiourea formation : Introduce a sulfur atom via reaction with thiophosgene or Lawesson’s reagent, ensuring inert atmosphere (N₂/Ar) to prevent oxidation .
- Optimization : Adjust temperature (e.g., 60–80°C for 12–24 hours), solvent polarity (DMF or THF), and stoichiometric ratios (1:2.2 for sulfonamide:morpholine) to maximize yield (>70%) .
Q. Which spectroscopic and computational methods are most effective for characterizing this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm sulfonamide linkage (δ 2.8–3.2 ppm for morpholine protons; δ 125–135 ppm for sulfonyl carbons) .
- X-ray crystallography : Resolve the lambda⁴-sulfanylidene geometry (C–S bond length ~1.65 Å; tetrahedral coordination around sulfur) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 427.12) .
Advanced Research Questions
Q. How does the lambda⁴-sulfanylidene moiety influence this compound’s reactivity in biological systems?
- Methodology :
- Enzyme inhibition assays : Test interactions with FAD-dependent oxidoreductases (e.g., Chaetomium thermophilum enzymes) using crystallographic fragment screening. The sulfur center may disrupt redox-active sites via hydrogen bonding (3.0–3.5 Å distances) .
- Computational docking : Simulate binding modes with proteins (e.g., PPARγ or TGR5) using AutoDock Vina, focusing on sulfonyl-morpholine interactions with hydrophobic pockets .
Q. What strategies resolve contradictions in crystallographic data for sulfonamide derivatives?
- Methodology :
- Multi-conformer refinement : Use SHELXL-2018 to model disorder in morpholine rings (occupancy ratios 60:40) .
- Synchrotron radiation : Collect high-resolution (<1.0 Å) data to reduce thermal motion artifacts in the sulfonyl group .
- Cross-validation : Compare with related structures (e.g., N-(2,3-dimethylphenyl) analogs) to identify systematic errors in space group assignment .
Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?
- Methodology :
- pH-dependent degradation : Incubate in buffers (pH 2–9, 37°C) for 24–72 hours, monitoring degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Oxidative stress tests : Expose to H₂O₂ (1–5 mM) and measure sulfonamide decomposition using LC-MS .
- Thermal analysis : Perform TGA/DSC to determine melting points (>200°C) and identify decomposition intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
